Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

N,N-Diethyl-m-toluidine structure
N,N-Diethyl-m-toluidine structure
N,N-Diethyl-m-toluidine
91-67-8
C11H17N
163.259382963181
MFCD00035795
34616
66679

N,N-Diethyl-m-toluidine Properties

Names and Identifiers

    • N,N-Diethyl-3-methylaniline
    • N,N-Diethyl-m-toluidine
    • N,N-dimethyl-m-toluidine
    • N,N-Diethyl-m-toluidine [for Biochemical Research]
    • 3-Methyl-N,N-diethylaniline
    • 3-Diethylaminotoluene
    • DMT
    • m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
    • 1-(Diethylamino)-3-methylbenzene
    • 3-(Diethylamino)-1-methylbenzene
    • 3-(Diethylamino)toluene
    • 3-(N,N-Diethylamino)toluene
    • N,N-Diethyl-m-methylaniline
    • NSC 96629
    • m-Methyl(diethylamino)benzene
    • m-Methyl-N,N-diethylaniline
    • N,N-二乙基间甲苯胺
    • Benzenamine, N,N-diethyl-3-methyl-
    • N,N-Diethyl-m-toluidinium ion
    • m-Toluidine, N,N-diethyl-
    • meta-Methyl(diethylamino)benzene
    • N,N-Diethyl-3-methylbenzenamine
    • CIPVVROJHKLHJI-UHFFFAOYSA-N
    • meta-Toluidine, N,N-d
    • 3-Methyl-N,N-diethylbenzenamine
    • ADAL1085203
    • EN300-20531
    • AI3-28462
    • SCHEMBL457496
    • Benzenamine,N-diethyl-3-methyl-
    • FT-0629480
    • n,n-diethyl-m-toluidin
    • meta-Toluidine, N,N-diethyl-
    • CHEMBL3561120
    • DTXCID5031183
    • N,N-diethyl-N-(3-methylphenyl)amine
    • UNII-E5635R949A
    • BS-18948
    • 91-67-8
    • meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
    • CS-W014316
    • D0532
    • Z104478590
    • W-100302
    • EINECS 202-089-3
    • E5635R949A
    • F16460
    • InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
    • N,N-Diethyl-m-toluidine, >=99.0% (GC)
    • NSC-96629
    • D3868
    • Tox21_304015
    • AKOS009031464
    • NCGC00357228-01
    • m-Toluidine,N-diethyl-
    • AC-11303
    • LS-28256
    • NSC96629
    • MFCD00035795
    • CAS-91-67-8
    • DTXSID1052610
    • m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethyl-3-methylbenzenamine (ACI)
    • aniline, N,N-diethyl-3-methyl-
    • NS00039404
    • +Expand
    • MFCD00035795
    • CIPVVROJHKLHJI-UHFFFAOYSA-N
    • 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
    • C1C=C(C)C=C(N(CC)CC)C=1

Computed Properties

  • 163.13600
  • 0
  • 1
  • 3
  • 163.1361
  • 12
  • 118
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • nothing
  • 0
  • 3.2

Experimental Properties

  • 2.84120
  • 3.24000
  • 1.535-1.537
  • 107°C/11mmHg(lit.)
  • 46.25°C (estimate)
  • 101 ºC
  • 2744
  • Colorless or light yellow liquid.
  • It can be miscible with ethanol and ether.
  • 0.92

N,N-Diethyl-m-toluidine Security Information

N,N-Diethyl-m-toluidine Customs Data

  • 2921430090
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Diethyl-m-toluidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003T0H-25g
N,N-Diethyl-3-methylaniline
91-67-8 99%
25g
$6.00 2024-04-20
A2B Chem LLC
AB76769-25g
N,N-Diethyl-3-methylaniline
91-67-8 99%
25g
$6.00 2024-05-20
Aaron
AR003T8T-25g
N,N-Diethyl-3-methylaniline
91-67-8 95%
25g
$4.00 2024-07-18
abcr
AB141711-25 ml
N,N-Diethyl-m-toluidine, 99%; .
91-67-8 99%
25 ml
€50.10 2024-04-15
Alichem
A019148818-500g
N,N-Diethyl-3-methylaniline
91-67-8 95%
500g
$165.83 2023-08-31
Ambeed
A822299-25g
N,N-Diethyl-3-methylaniline
91-67-8 99%
25g
$7.0
Enamine
EN300-20531-0.05g
N,N-diethyl-3-methylaniline
91-67-8 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D144499-25g
N,N-DIETHYL-M-TOLUIDINE
91-67-8 97%
25g
$200 2022-09-05
Fluorochem
216662-25g
N,N-Diethyl-3-methylaniline
91-67-8 95%
25g
£10.00 2022-02-28
TRC
D445290-5g
N,N-Diethyl-m-toluidine
91-67-8
5g
$ 125.00 2022-06-05

N,N-Diethyl-m-toluidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Alumina ,  Nickel ,  Tin ;  1.5 MPa, 180 °C
Reference
In-situ liquid-phase catalytic hydrogenation for N-alkylation
Luo, Zhi-wei; et al, Yingyong Huaxue, 2009, 26(10), 1169-1173

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
Reference
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  36 h, 90 °C
Reference
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  50 °C
1.2 Reagents: Water
Reference
Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water
Zhao, Dan; et al, RSC Advances, 2013, 3(26), 10272-10276

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  rt; 50 °C
1.2 Reagents: Water
Reference
Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source
Zhang, Lei; et al, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 90 °C
Reference
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ,  Hexane ;  12 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Xylene
Reference
Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agent
Pop, I.; et al, Revue Roumaine de Chimie, 1988, 33(3), 283-90

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium ,  Lipase CaLB (Candida antarctica) ;  12 h, 25 °C
Reference
A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach
Ganesh, Krithika; et al, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  6 h, 140 °C
Reference
Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations
Kleist, Wolfgang; et al, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium
Reference
Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compounds
Kosugi, Masanori; et al, Nippon Kagaku Kaishi, 1985, (3), 547-51

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  CataCXium A Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Reference
Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene
Reference
A new improved catalyst for the palladium-catalyzed amination of aryl chlorides
Ehrentraut, Andreas; et al, Journal of Molecular Catalysis A: Chemical, 2002, 182, 182-183

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Photochemical Cleavage of Benzylic C-N Bond To Release Amines
Wang, Pengfei; et al, Journal of Organic Chemistry, 2016, 81(15), 6195-6200

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Zinc chloride
1.2 -
Reference
Highly selective method for the synthesis of substituted alkylpyridines
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1988, (11), 2600-4

Synthetic Circuit 17

Reaction Conditions
Reference
Photochemical reactions of substituted benzenes with aliphatic amines
Gilbert, Andrew; et al, Journal of the Chemical Society, 1981, (1), 295-302

Synthetic Circuit 18

Reaction Conditions
Reference
Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols
, Germany, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
Reference
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Circuit 20

Reaction Conditions
Reference
Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines
Saitoh, Terunobu; et al, Journal of Organic Chemistry, 2006, 71(17), 6414-6419

Synthetic Circuit 21

Reaction Conditions
Reference
Process for producing N,N-dialkyl derivatives of aniline and toluidines
, Hungary, , ,

Synthetic Circuit 22

Reaction Conditions
Reference
Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts
, Federal Republic of Germany, , ,

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
Reference
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ;  4 h, 10 bar, 60 °C
2.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
Reference
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  0.8 h, rt
Reference
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; et al, Organic Letters, 2005, 7(3), 471-474

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
Reference
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

N,N-Diethyl-m-toluidine Raw materials

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